molecular formula C13H9F2N3O2S B2795702 N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide CAS No. 443329-70-2

N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

Cat. No. B2795702
M. Wt: 309.29
InChI Key: CSUWOYKFBACHGO-UHFFFAOYSA-N
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Description

“N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide” is a complex organic compound . It belongs to the class of organic compounds known as aromatic anilides . These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with an aromatic group .


Synthesis Analysis

The synthesis of such compounds often involves complex chemical reactions. For instance, the Dimroth rearrangement, a type of isomerization of heterocycles, is often used in the synthesis of condensed pyrimidines . This rearrangement involves the relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .


Molecular Structure Analysis

The molecular structure of such compounds can be quite complex. For example, a new fluorinated chalcone was synthesized and its full structural characterization was determined by various techniques including scanning electron microscopy, infrared spectroscopy, gas chromatography-mass spectrometry, nuclear magnetic resonance, thermal gravimetric analysis, differential scanning calorimetry, Raman microspectroscopy, UV-Vis absorption spectroscopy, single crystal X-ray diffraction, and Hirshfeld surface analysis .


Chemical Reactions Analysis

The chemical reactions involving such compounds can be influenced by numerous factors. For instance, the Dimroth rearrangement is catalyzed by acids and bases, and is accelerated by heat or light . The degree of aza-substitution in rings, pH of the reaction medium, the presence of electron-withdrawing groups, and the thermodynamic stability of the starting compound and the product can all affect the course of the rearrangement .


Physical And Chemical Properties Analysis

The physical and chemical properties of such compounds can be quite diverse. For instance, the compound “2-(2,4-Difluorophenyl)pyridine” has a molecular weight of 191.18 and a refractive index of 1.570 .

Scientific Research Applications

Antimicrobial Activity

N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide and related compounds have been studied for their antimicrobial properties. Research indicates that some synthesized compounds in this category exhibit notable antimicrobial activity (Gein et al., 2015).

Synthesis and Structural Analysis

The synthesis process and structural analysis of these compounds have been a key area of research. Techniques like NMR spectroscopy and X-ray crystallography have been utilized to determine the structures of various thiazolo[3,2-a]pyrimidines, which are essential for understanding their chemical and pharmacological properties (Kulakov et al., 2009).

Fluorescence and Quantum Yield Studies

Research has also focused on the fluorescence properties of these compounds. Studies have shown that compounds like 5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyridine-3,7-dicarboxylic acid, closely related to N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide, are main ingredients in carbon dots with high fluorescence quantum yields, expanding their potential applications (Shi et al., 2016).

Biological Activity Exploration

In addition to antimicrobial activity, these compounds have been explored for various biological activities. Studies have synthesized and evaluated these compounds for potential applications in areas like anti-inflammatory and antinociceptive treatments, indicating their versatility in medicinal chemistry (Alam et al., 2010).

Future Directions

The future directions for research on such compounds could involve further exploration of their potential applications. For instance, mTOR/EGFR/iNOS/MAP2K1/FGFR/TGFB1 have been identified as potential targets for a similar compound, with consequent anticancer implications .

properties

IUPAC Name

N-(2,4-difluorophenyl)-5-oxo-2,3-dihydro-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9F2N3O2S/c14-7-1-2-10(9(15)5-7)17-11(19)8-6-16-13-18(12(8)20)3-4-21-13/h1-2,5-6H,3-4H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSUWOYKFBACHGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=NC=C(C(=O)N21)C(=O)NC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9F2N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-difluorophenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide

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